Diethoxyacetyl chloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
68057-09-0 |
|---|---|
Molecular Formula |
C6H11ClO3 |
Molecular Weight |
166.60 g/mol |
IUPAC Name |
2,2-diethoxyacetyl chloride |
InChI |
InChI=1S/C6H11ClO3/c1-3-9-6(5(7)8)10-4-2/h6H,3-4H2,1-2H3 |
InChI Key |
ZIURWDNGXAWRCA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(=O)Cl)OCC |
Origin of Product |
United States |
Contextualization Within Acyl Halide Chemistry
Acyl halides, characterized by a halogen atom bonded to a carbonyl group, are a fundamental class of organic compounds known for their high reactivity. taylorandfrancis.com This reactivity stems from the electron-withdrawing nature of both the halogen and the carbonyl oxygen, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity makes acyl halides versatile intermediates for the synthesis of a wide array of functional groups, including esters, amides, and ketones. researchgate.net
The general reactivity of acyl halides facilitates a variety of transformations crucial to organic synthesis. Among the most significant are:
Acylation Reactions: Acyl halides are excellent acylating agents, readily reacting with alcohols, phenols, and amines to form esters and amides, respectively.
Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, acyl halides can acylate aromatic rings to produce aryl ketones.
Cross-Coupling Reactions: Modern synthetic methods have seen the emergence of cross-coupling reactions involving acyl halides. For instance, the Suzuki cross-coupling of acyl chlorides with boronic acids provides a powerful tool for ketone synthesis. mdpi.com
Diethoxyacetyl chloride, with its diethoxy acetal (B89532) moiety, introduces a protected dicarbonyl functionality. This structural feature allows for unique synthetic applications not readily accessible with simpler acyl halides.
Significance in Contemporary Organic Synthesis Paradigms
The importance of diethoxyacetyl chloride in modern organic synthesis lies in its ability to act as a versatile building block, enabling the efficient construction of complex molecular frameworks. Its utility is demonstrated in various synthetic contexts.
For instance, this compound serves as a key reagent in the synthesis of heterocyclic compounds. It reacts smoothly with various nucleophiles, such as those in chiral auxiliaries, to introduce the diethoxyacetyl group, which can then be further manipulated. thieme-connect.comthieme-connect.com This approach is valuable in the stereoselective synthesis of complex molecules.
Furthermore, this compound is employed in the preparation of intermediates for pharmaceuticals. google.com Its ability to introduce a protected α-keto ester functionality is particularly useful in the synthesis of molecules with specific biological activities. The diethoxyacetyl group can be deprotected under acidic conditions to reveal the reactive α-keto aldehyde or α-keto ester moiety, which can then participate in subsequent cyclization or condensation reactions.
The compound has also been utilized in the context of combinatorial chemistry, where its reactivity is harnessed to generate libraries of compounds for screening purposes. core.ac.uk
Evolution of Research Trajectories Pertaining to Diethoxyacetyl Chloride and Its Analogues
Established Preparative Routes for Acyl Chlorides
The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis. Acyl chlorides are highly reactive intermediates that can be readily converted into a variety of other functional groups, including esters, amides, and anhydrides. masterorganicchemistry.com Several reagents have been developed for this purpose, each with its own advantages and limitations.
Carboxylic Acid Chlorination Strategies
The most common methods for preparing acyl chlorides from carboxylic acids involve the use of chlorinating agents such as thionyl chloride, phosphorus halides, and oxalyl chloride.
Thionyl chloride (SOCl₂) is a widely used reagent for the synthesis of acyl chlorides from carboxylic acids. masterorganicchemistry.comresearchgate.net The reaction proceeds by converting the carboxylic acid into a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl). masterorganicchemistry.comyoutube.comyoutube.com The gaseous nature of the byproducts, SO₂ and HCl, helps to drive the reaction to completion. youtube.comyoutube.com
The general reaction is as follows: R-COOH + SOCl₂ → R-COCl + SO₂ + HCl
This method is efficient and generally provides good yields of the desired acyl chloride. researchgate.net
Phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅) are also effective reagents for the chlorination of carboxylic acids. masterorganicchemistry.comresearchgate.netbyjus.com
With PCl₃, the reaction stoichiometry requires three equivalents of the carboxylic acid for every one equivalent of the reagent: 3 R-COOH + PCl₃ → 3 R-COCl + H₃PO₃
Phosphorus pentachloride reacts with carboxylic acids in a 1:1 molar ratio: R-COOH + PCl₅ → R-COCl + POCl₃ + HCl
Both reagents are powerful chlorinating agents, but the formation of non-volatile byproducts (phosphorous acid or phosphoryl chloride) can sometimes complicate product purification compared to the thionyl chloride method. researchgate.netyoutube.com These reagents are particularly useful for converting sensitive alcohols to alkyl chlorides without carbocation rearrangement. libretexts.org
Oxalyl chloride ((COCl)₂) is another excellent reagent for the preparation of acyl chlorides from carboxylic acids. wikipedia.orgchemicalbook.com It is known for being a milder and more selective reagent compared to thionyl chloride. wikipedia.org The reaction produces volatile byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), which simplifies the workup procedure. columbia.edu
The reaction is as follows: R-COOH + (COCl)₂ → R-COCl + CO₂ + CO + HCl
This method is often preferred for small-scale syntheses due to its mild conditions and the ease of product isolation. wikipedia.orgchemicalbook.com
The rate of acyl chloride formation using thionyl chloride or oxalyl chloride can be significantly increased by the addition of a catalytic amount of N,N-dimethylformamide (DMF). wikipedia.orgcolumbia.edunih.gov The DMF acts as a catalyst by first reacting with the chlorinating agent to form a Vilsmeier-type intermediate, an imidoyl chloride. wikipedia.orgnih.govyoutube.com This intermediate is a more potent chlorinating agent than the initial reagent and reacts with the carboxylic acid to form the acyl chloride while regenerating the DMF catalyst. nih.govyoutube.com The use of catalytic DMF can reduce reaction times from several hours to mere minutes. columbia.edu
Targeted Synthesis of this compound Precursors and Analogues
The direct precursor for the synthesis of this compound is diethoxyacetic acid. The synthesis of diethoxyacetic acid itself can be achieved through the reaction of dichloroacetic acid with sodium ethoxide. orgsyn.org The subsequent esterification of the resulting diethoxyacetic acid with ethanol (B145695) in the presence of an acid catalyst yields ethyl diethoxyacetate. orgsyn.orgnih.gov
A general route to this compound would involve the treatment of diethoxyacetic acid with one of the chlorinating agents discussed above. For instance, reacting diethoxyacetic acid with oxalyl chloride, often in the presence of a catalytic amount of DMF, would be an effective method for preparing this compound. rsc.orgresearchgate.net
| Starting Material | Reagent(s) | Product |
| Dichloroacetic acid | Sodium ethoxide | Diethoxyacetic acid |
| Diethoxyacetic acid | Ethanol, Acid catalyst | Ethyl diethoxyacetate |
| Diethoxyacetic acid | Thionyl chloride (SOCl₂) | This compound |
| Diethoxyacetic acid | Phosphorus trichloride (PCl₃) | This compound |
| Diethoxyacetic acid | Phosphorus pentachloride (PCl₅) | This compound |
| Diethoxyacetic acid | Oxalyl chloride ((COCl)₂), cat. DMF | This compound |
Formation of Alkynones with Diethoxyacetyl Functionality (e.g., 1,1-diethoxy-but-3-yn-2-one)
A primary route for the synthesis of 1,1-diethoxy-but-3-yn-2-one involves the deketalization of 3,3,4,4-tetraethoxybut-1-yne. This reaction is typically carried out under acidic conditions. The deketalization can be achieved in quantitative yield under optimized conditions, highlighting its efficiency. researchgate.net
Another approach to alkynones with diethoxyacetyl functionality involves the reaction of 1,1-diethoxyacetonitrile (DAN) or 1-(diethoxyacetyl)piperidine (DAP) with acetylenic compounds. For instance, the synthesis of 1,1-diethoxyoct-3-yn-2-one has been accomplished using these reagents starting from 1-hexyne. researchgate.net
These alkynones are valuable intermediates in various chemical transformations. For example, 1,1-diethoxybut-3-yn-2-one (B1403671) serves as a dienophile in Diels-Alder reactions. When reacted with conjugated dienes, it leads to the formation of 2,2-diethoxyacetylated benzene (B151609) derivatives. uib.no The initial cycloaddition products, 1-diethoxyacetyl-1,4-cyclohexadienes, are typically unstable and readily aromatize. uib.no
Approaches to Pyridine (B92270) Derivatives Incorporating Diethoxyacetyl Moieties (e.g., (2,2-diethoxyacetyl)pyridines)
A viable pathway to pyridine derivatives featuring a diethoxyacetyl group is through the Neber rearrangement. This method has been successfully employed in the synthesis of 2,2-diethoxy-2-(4-pyridyl)ethylamine from 4-acetylpyridine (B144475). orgsyn.org The process begins with the conversion of 4-acetylpyridine to its oxime, followed by tosylation to form the corresponding oxime tosylate. orgsyn.org The subsequent rearrangement in the presence of an alkoxide, such as potassium ethoxide in absolute ethanol, yields the α-amino acetal (B89532). orgsyn.org
The key steps in this synthesis are outlined below:
Oxime Formation: 4-Acetylpyridine reacts with hydroxylamine (B1172632) hydrochloride to produce 4-acetylpyridine oxime. orgsyn.org
Tosylation: The oxime is then treated with p-toluenesulfonyl chloride in pyridine to give 4-acetylpyridine oxime tosylate. orgsyn.org
Neber Rearrangement: The oxime tosylate undergoes rearrangement in the presence of potassium ethoxide in ethanol to afford 2,2-diethoxy-2-(4-pyridyl)ethylamine. orgsyn.org
This α-amino acetal can then be further modified. For instance, hydrolysis can convert the diethoxyacetyl group into a ketone.
An alternative starting point for such syntheses is 2-acetylpyridine (B122185). This compound can be prepared through various methods, including the acylation of 2-bromopyridine (B144113) via a Grignard reagent or from 2-picolinic acid. wikipedia.orggoogle.com Deprotonation of 2-acetylpyridine followed by reaction with appropriate electrophiles can also be used to introduce further functionality. scielo.br
Synthesis of 1,1-Diethoxyalk-3-yn-2-one Derivatives
Derivatives of 1,1-diethoxyalk-3-yn-2-one are versatile reactants in organic synthesis. researchgate.net Their synthesis can be achieved through several routes. One common method involves the reaction of organometallic acetylides with electrophiles containing the diethoxyacetyl moiety.
These compounds undergo a variety of transformations. For example, they can participate in Michael additions with nitrogen and oxygen nucleophiles, leading to β-substituted α,β-unsaturated ketones. researchgate.net The stereochemical outcome of these additions often depends on the nature of the nucleophile. researchgate.net
Furthermore, 1,1-diethoxyalk-3-yn-2-ones can undergo isomerization. When treated with polystyrene-supported triphenylphosphine, they can be converted to the corresponding (3E,5E)-alkadienones in good yields. researchgate.net The diethoxyacetyl moiety in these compounds can also be reduced to the corresponding alcohol using reagents like sodium borohydride (B1222165) under Luche conditions. researchgate.net
The reactivity of these ynones in Diels-Alder reactions has also been explored. They react with conjugated dienes to form aromatized benzene derivatives. uib.noarkat-usa.org The reaction conditions, such as temperature and the choice of diene, play a crucial role in the outcome of these cycloadditions. uib.no
Table 1: Synthesis of 2,2-Diethoxy-2-(4-pyridyl)ethylamine via Neber Rearrangement orgsyn.org
| Step | Reactants | Reagents | Product | Yield (%) |
| 1 | 4-Acetylpyridine | Hydroxylamine hydrochloride, Sodium carbonate | 4-Acetylpyridine oxime | 81-88 |
| 2 | 4-Acetylpyridine oxime | p-Toluenesulfonyl chloride, Pyridine | 4-Acetylpyridine oxime tosylate | 95 |
| 3 | 4-Acetylpyridine oxime tosylate | Potassium, Absolute ethanol | 2,2-Diethoxy-2-(4-pyridyl)ethylamine | 61-68 |
Table 2: Diels-Alder Reactions of 1,1-Diethoxybut-3-yn-2-one with Dienes uib.no
| Diene | Product | Yield (%) |
| Isoprene | 2,2-Diethoxyacetyl-1,4-dimethylbenzene | 45 |
| 2,3-Dimethyl-1,3-butadiene | 2,2-Diethoxyacetyl-1,4,5-trimethylbenzene | 60 |
| Cyclopentadiene | Not specified | - |
Fundamental Principles of Nucleophilic Acyl Substitution
The reactivity of this compound, like other acyl chlorides, is centered around the nucleophilic acyl substitution mechanism. This process involves the replacement of the chloride, the leaving group, by a nucleophile. The reaction generally proceeds through an addition-elimination pathway. fiveable.memasterorganicchemistry.com
Electrophilic Activation of the Carbonyl Center by Chlorine
The carbonyl group (C=O) in this compound is inherently polar, with the oxygen atom being more electronegative than the carbon atom. This polarity results in a partial positive charge on the carbonyl carbon, making it an electrophile, a species that attracts electron-rich nucleophiles. libretexts.orgyoutube.com The presence of the highly electronegative chlorine atom attached to the carbonyl carbon further enhances this electrophilicity. vaia.comlibretexts.org The chlorine atom exerts a strong electron-withdrawing inductive effect, which increases the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack. libretexts.org This activation is a key factor contributing to the high reactivity of acyl chlorides compared to other carboxylic acid derivatives. vaia.comlibretexts.org
Tetrahedral Intermediate Formation and Collapse
The nucleophilic acyl substitution reaction of this compound proceeds through a two-step mechanism: addition of a nucleophile followed by elimination of the leaving group. fiveable.me The initial step involves the attack of a nucleophile on the electrophilic carbonyl carbon. This addition breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate. wikipedia.orgpressbooks.pubyoutube.com This intermediate is characterized by an sp³-hybridized carbon atom and a negatively charged oxygen atom (an alkoxide). pressbooks.pub
The tetrahedral intermediate is a transient species. wikipedia.org It collapses by reforming the carbon-oxygen double bond. This reformation is accompanied by the expulsion of one of the substituents on the carbon. fiveable.me
Chloride Ion as a Superior Leaving Group in this compound Reactions
The fate of the tetrahedral intermediate depends on the relative leaving group abilities of the substituents. In the case of this compound, the potential leaving groups are the chloride ion and the attacking nucleophile. The chloride ion is an excellent leaving group because it is the conjugate base of a strong acid, hydrochloric acid (HCl), and can stabilize the negative charge effectively. pressbooks.pubbyjus.com Consequently, the tetrahedral intermediate preferentially eliminates the chloride ion to yield the substitution product. byjus.com This superior leaving group ability of the chloride ion is a primary reason for the high reactivity of acyl chlorides in nucleophilic acyl substitution reactions. vaia.combyjus.com
Kinetic and Thermodynamic Considerations in this compound Reactivity
The reactions of acyl chlorides, including this compound, are generally both kinetically rapid and thermodynamically favorable. The high electrophilicity of the carbonyl carbon and the excellent leaving group ability of the chloride ion contribute to a low activation energy for the reaction, resulting in fast reaction rates. libretexts.orgnih.gov From a thermodynamic perspective, the conversion of a highly reactive acyl chloride into more stable derivatives like esters or amides is an energetically downhill process. khanacademy.org The formation of a stable chloride ion and a strong bond between the carbonyl carbon and the incoming nucleophile drives the equilibrium of the reaction towards the product side. masterorganicchemistry.com
The relative reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution follows the general order: Acyl Chloride > Acid Anhydride > Ester > Amide pressbooks.pubbyjus.com
This trend is directly related to the stability of the leaving group, with the chloride ion being the weakest base and therefore the best leaving group. byjus.com
Transformational Reactions via this compound
The high reactivity of this compound makes it a valuable reagent for the synthesis of various carboxylic acid derivatives. By reacting with different nucleophiles, the diethoxyacetyl moiety can be incorporated into a wide range of molecules.
Formation of Carboxylic Acid Derivatives
This compound readily undergoes nucleophilic acyl substitution with various nucleophiles to form a range of carboxylic acid derivatives. These reactions typically proceed under mild conditions.
Esterification: The reaction of this compound with alcohols yields diethoxyacetate esters. libretexts.orglibretexts.orgyoutube.com For example, its reaction with ethanol produces ethyl diethoxyacetate. orgsyn.orgsigmaaldrich.com A weak base, such as pyridine, is often added to neutralize the hydrogen chloride gas that is formed as a byproduct. pressbooks.pub
Amide Synthesis: Primary and secondary amines react with this compound to form the corresponding N-substituted diethoxyacetamides. chemguide.co.ukchemguide.co.ukkhanacademy.org Typically, two equivalents of the amine are used; one acts as the nucleophile, and the second acts as a base to neutralize the HCl produced. pressbooks.pubhud.ac.uk
Anhydride Formation: this compound can react with a carboxylate salt or a carboxylic acid to form a mixed anhydride. masterorganicchemistry.comlibretexts.orglibretexts.org This reaction provides a route to activate carboxylic acids for further transformations.
The following table summarizes some of the key transformations of this compound into various carboxylic acid derivatives.
| Nucleophile | Reactant | Product | Product Class |
| Alcohol | Ethanol | Ethyl diethoxyacetate | Ester |
| Amine | Pyrrolidine | (Diethoxyacetyl)pyrrolidine | Amide |
| Amine | Aniline | N-phenyldiethoxyacetamide | Amide |
| Amine | Benzylamine | N-benzyldiethoxyacetamide | Amide |
| Carboxylate | Sodium Formate | Diethoxyacetic formic anhydride | Acid Anhydride |
Table 1: Synthesis of Carboxylic Acid Derivatives from this compound
Electrophilic Aromatic Acylation: Friedel-Crafts Protocols with this compound
This compound can be employed as an acylating agent in Friedel-Crafts reactions to introduce the diethoxyacetyl group onto an aromatic ring. organic-chemistry.orglibretexts.orgmasterorganicchemistry.com This electrophilic aromatic substitution reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion. organic-chemistry.orglibretexts.orgkhanacademy.orgyoutube.commasterorganicchemistry.comyoutube.com The acylium ion then attacks the electron-rich aromatic ring, leading to the formation of a sigma complex, which is a resonance-stabilized carbocation. libretexts.orgmasterorganicchemistry.com Subsequent deprotonation restores the aromaticity of the ring and yields the aryl ketone product. youtube.comlibretexts.orgmasterorganicchemistry.com
(C2H5O)2CHCOCl + Ar-H --(AlCl₃)--> (C2H5O)2CHCO-Ar + HCl
| Aromatic Substrate | Product |
| Benzene | 1,1-Diethoxy-2-phenyl-2-oxoethane |
| Toluene | 1,1-Diethoxy-2-(p-tolyl)-2-oxoethane (major product) |
The Friedel-Crafts acylation is a powerful tool for the formation of carbon-carbon bonds and the synthesis of aromatic ketones. organic-chemistry.org
Reductive Transformations of the Carbonyl Moiety in Diethoxyacetyl Compounds
The carbonyl group in compounds derived from this compound, such as diethoxyacetate esters and amides, can be reduced to an alcohol or an amine, respectively. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for these transformations. ic.ac.uklibretexts.orgyoutube.comnumberanalytics.com Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters and amides but can reduce the corresponding aldehyde or ketone. libretexts.orgnumberanalytics.commasterorganicchemistry.comchemguide.co.ukyoutube.com
For the reduction of a diethoxyacetate ester to an alcohol:
(C2H5O)2CHCOOR --(1. LiAlH₄, 2. H₂O)--> (C2H5O)2CHCH₂OH
For the reduction of a diethoxyacetamide to an amine:
(C2H5O)2CHCONR₂ --(1. LiAlH₄, 2. H₂O)--> (C2H5O)2CHCH₂NR₂
| Starting Material | Reducing Agent | Product |
| Ethyl diethoxyacetate | LiAlH₄ | 2,2-Diethoxyethanol |
| N,N-Dimethyldiethoxyacetamide | LiAlH₄ | (2,2-Diethoxyethyl)dimethylamine |
These reductions provide access to a variety of functionalized molecules from a common diethoxyacetyl precursor.
Carbon-Carbon Bond Formation with Organometallic Reagents
This compound reacts with organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), to form new carbon-carbon bonds. wisc.edu The reaction with one equivalent of these powerful nucleophiles typically leads to the formation of a ketone. However, due to the high reactivity of Grignard and organolithium reagents, the reaction often proceeds further, with a second equivalent of the reagent attacking the initially formed ketone to produce a tertiary alcohol after workup. chemistrysteps.comstackexchange.comyoutube.com
Initial reaction to form a ketone:
(C2H5O)2CHCOCl + RMgX → (C2H5O)2CHCOR + MgXCl
Subsequent reaction to form a tertiary alcohol:
(C2H5O)2CHCOR + RMgX → (C2H5O)2CHC(OH)R₂ + MgX₂
| Organometallic Reagent | Intermediate Ketone | Final Alcohol Product |
| Methylmagnesium bromide | 1,1-Diethoxypropan-2-one | 2,2-Diethoxy-3-methylbutan-3-ol |
| Phenyllithium | 1,1-Diethoxy-2-phenyl-2-oxoethane | 1,1-Diethoxy-2,2-diphenylethanol |
Careful control of reaction conditions, such as low temperatures and the use of less reactive organometallic reagents like organocuprates (Gilman reagents), can sometimes allow for the isolation of the ketone. chemistrysteps.com
Advanced Synthetic Applications and Strategies Involving Diethoxyacetyl Chloride
Role in Heterocyclic Compound Synthesis
Other Nitrogen and Oxygen Heterocycle Syntheses Utilizing Acyl Halide Reactivity
The electrophilic nature of the acyl chloride in diethoxyacetyl chloride makes it a valuable reagent for the synthesis of various nitrogen-containing heterocycles. Its reaction with primary amines provides N-acylated intermediates that can be directed towards cyclization to form aromatic ring systems.
A notable application is in the synthesis of substituted isoquinolines via the Pomeranz-Fritsch reaction pathway. In this method, this compound is first condensed with a substituted benzylamine, such as 2-bromobenzylamine, to form an amide intermediate. This intermediate, N-(2-bromobenzyl)-2,2-diethoxyacetamide, is then subjected to acid-catalyzed cyclization. The reaction proceeds through the formation of an acetal-protected aldehyde equivalent which, under the acidic conditions, cyclizes and eliminates to furnish the aromatic isoquinoline core. This strategy was employed in the synthesis of an 8-bromo-3-methoxyisoquinoline building block, which is a precursor for more complex molecular structures like biisoquinoline ligands.
The general utility of this compound in forming nitrogen heterocycles is also highlighted in patent literature, where it is identified as a suitable halide for reacting with amine-containing precursors to generate intermediates for the synthesis of quinoline, quinazoline, and quinoxaline derivatives. The initial acylation step is crucial for setting up a subsequent intramolecular cyclization, typically promoted by a Lewis acid or mineral acid, to construct the final heterocyclic system.
| Reactant 1 | Reactant 2 | Intermediate Product | Reaction Type | Final Heterocycle |
| This compound | 2-Bromobenzylamine | N-(2-bromobenzyl)-2,2-diethoxyacetamide | Acylation / Pomeranz-Fritsch Cyclization | 8-Bromo-3-methoxyisoquinoline |
Integration in Complex Molecule Total Synthesis
This compound has been successfully integrated as a key starting material in the multi-step total synthesis of complex molecular targets. Its role is often to introduce a two-carbon unit that can be chemically manipulated into a required functional group within the larger synthetic scheme.
This initial fragment coupling was a critical step in the sequence. The resulting amide was then cyclized via a Pomeranz-Fritsch reaction to yield the isoquinoline core L (an 8-bromo-3-methoxyisoquinoline derivative). This isoquinoline unit was further elaborated through subsequent coupling reactions to form the final biisoquinoline ligand. The incorporation of the diethoxyacetyl moiety at the beginning of the synthesis was strategically important, as the diethoxyacetal group served as a masked aldehyde, facilitating the specific cyclization required to form the desired isoquinoline ring system. This demonstrates the utility of this compound in providing a stable yet reactive precursor for building complex heterocyclic fragments within the broader context of total synthesis.
Computational, Theoretical, and Green Chemistry Perspectives on Diethoxyacetyl Chloride
Quantum Chemical and Molecular Modeling Studies of Diethoxyacetyl Chloride Reactions (e.g., DFT analyses of reaction mechanisms)
While specific quantum chemical studies on this compound are not extensively documented in publicly available literature, the principles of its reactivity can be understood through computational analyses of analogous acyl chlorides. Density Functional Theory (DFT) has become a powerful tool for elucidating the complex mechanisms of acyl chloride reactions, such as Friedel-Crafts acylation and nucleophilic substitution. researchgate.net
DFT calculations, often at the B3LYP/6-311G(d,p) level of theory, are employed to model reaction pathways, optimize the geometries of reactants, transition states, and products, and calculate their relative energies. researchgate.net For a typical reaction of this compound, such as its acylation of an aromatic compound in the presence of a Lewis acid like aluminum trichloride (B1173362) (AlCl₃), DFT studies on similar systems suggest a two-stage mechanism. researchgate.net
Key insights from DFT analyses of analogous acyl chloride reactions include:
Transition State Characterization: Calculations can identify and characterize the transition states for key steps, such as the formation of the acylium ion and the subsequent electrophilic attack on a nucleophile. The presence of a single imaginary frequency in the Hessian matrix confirms the structure as a true transition state. researchgate.net
Reaction Pathway Energetics: By calculating the energy profile of the reaction, researchers can determine the activation barriers for competing pathways, thus predicting the kinetic and thermodynamic favorability of different products. For example, in the reaction of β-amino alcohols with thionyl chloride, computational methods have been used to map the energy profiles for the formation of different products. researchgate.net
Reactivity and Selectivity: Conceptual DFT provides tools like Frontier Molecular Orbital (FMO) theory and reactivity indices (e.g., Fukui functions) to understand and predict the regioselectivity of these reactions. researchgate.net These analyses help explain why an acylation occurs at a specific position on a complex molecule. researchgate.net
In the context of this compound, DFT could be used to model its interaction with various nucleophiles (alcohols, amines) to understand the nucleophilic addition-elimination mechanism. chemistrystudent.comlibretexts.org Such studies would calculate the energy of the tetrahedral intermediate and the transition states leading to its formation and collapse, providing a detailed picture of the reaction dynamics.
Mechanistic Probing through Advanced Spectroscopic and Computational Techniques in Acyl Halide Transformations
Understanding the intricate details of acyl halide transformations requires a synergistic approach combining advanced spectroscopic methods for real-time monitoring with computational modeling. Techniques like in situ Fourier-transform infrared (FTIR) spectroscopy are invaluable for studying reaction kinetics. nih.gov
In situ Attenuated Total Reflectance (ATR)-IR spectroscopy can monitor the concentration of reactants, intermediates, and products throughout a reaction by tracking the characteristic vibrational frequencies of specific functional groups. nih.govresearchgate.net For instance, the strong carbonyl (C=O) stretching frequency of this compound (typically around 1780-1815 cm⁻¹) would shift upon conversion to an ester or amide, allowing for precise kinetic analysis. ucalgary.ca This data can reveal complex kinetic profiles, such as autocatalysis, where the product influences the reaction rate. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for identifying transient species. Low-temperature NMR experiments can sometimes trap and characterize reactive intermediates, such as the tetrahedral intermediate in nucleophilic acyl substitution or acylammonium salts formed when catalysts like pyridine (B92270) are used. wikipedia.orgresearcher.life
When combined, these experimental techniques provide crucial data that can be used to validate and refine the reaction mechanisms proposed by computational studies. This integrated approach allows for a comprehensive understanding of the factors controlling the reactivity and selectivity of this compound in its various chemical transformations.
Principles of Green Chemistry in this compound Synthesis and Utilization
The application of green chemistry principles to processes involving this compound aims to reduce environmental impact by improving efficiency, minimizing waste, and using safer materials. humanjournals.com
Atom economy is a core concept in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. chemistry-teaching-resources.comstudymind.co.uk The formula for calculating percent atom economy is:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 libretexts.org
Reactions of acyl chlorides, like this compound, are typically substitution reactions, which inherently have lower atom economy than addition or rearrangement reactions because a byproduct is always formed (in this case, HCl). chemistry-teaching-resources.comyoutube.com
Consider the esterification of ethanol (B145695) with this compound:
| Component | Chemical Formula | Molecular Weight (g/mol) | Role |
|---|---|---|---|
| This compound | C₆H₁₁ClO₃ | 166.60 | Reactant |
| Ethanol | C₂H₅OH | 46.07 | Reactant |
| Ethyl diethoxyacetate | C₈H₁₆O₄ | 176.21 | Desired Product |
| Hydrogen Chloride | HCl | 36.46 | Byproduct |
Calculation:
% Atom Economy = [176.21 / (166.60 + 46.07)] x 100 = 82.8%
While an atom economy of 82.8% is reasonably high, it highlights that over 17% of the reactant mass is converted into the HCl byproduct. In industrial applications, this necessitates neutralization steps, which generate salt waste. Green chemistry strategies focus on developing catalytic cycles where the byproduct can be avoided or recycled.
Solvent choice is critical to the environmental performance of a chemical process. humanjournals.com Acylation reactions are often performed in volatile organic solvents (VOCs) which can be hazardous. Green chemistry encourages the replacement of these solvents with safer, more sustainable alternatives.
Greener alternatives to conventional solvents for acylation reactions include:
Ionic Liquids (ILs): These are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure reduces air pollution. For example, tunable aryl imidazolium (B1220033) ionic liquids have been used as recyclable catalysts for Friedel-Crafts acylation. nih.gov
Deep Eutectic Solvents (DES): These are mixtures of hydrogen bond donors and acceptors, such as choline (B1196258) chloride and zinc chloride ([CholineCl][ZnCl₂]₃). They are often biodegradable, low-cost, and can serve as both catalyst and solvent in reactions like Friedel-Crafts acylation. rsc.orgresearchgate.net
Solvent-Free Conditions: Where possible, running reactions without a solvent is the ideal green solution. Microwave-mediated acylations can sometimes be performed rapidly and efficiently without any solvent. organic-chemistry.org
| Solvent | Classification | Key Green Chemistry Considerations |
|---|---|---|
| Dichloromethane (DCM) | Conventional | Suspected carcinogen, high volatility, environmentally persistent. |
| Pyridine | Conventional | Toxic, flammable, unpleasant odor; often used as a catalyst and solvent. wikipedia.org |
| 2-Methyltetrahydrofuran (2-MeTHF) | Greener Alternative | Derived from renewable resources (e.g., corncobs), higher boiling point and lower toxicity than THF. |
| Cyclopentyl methyl ether (CPME) | Greener Alternative | Low peroxide formation, high boiling point, hydrophobic, relatively stable. |
| Ionic Liquids (e.g., [BMIM]Cl) | Greener Alternative | Low volatility, recyclable, tunable properties; but can have issues with viscosity and ecotoxicity. nih.gov |
| Deep Eutectic Solvents (e.g., CholineCl:ZnCl₂) | Greener Alternative | Low cost, often biodegradable, can act as catalyst and solvent. rsc.orgresearchgate.net |
Biocatalysis utilizes enzymes to perform chemical transformations. This approach offers high selectivity under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media. While the direct use of enzymes with highly reactive acyl chlorides can be challenging due to enzyme denaturation and competing hydrolysis, innovative strategies are emerging. Acyltransferases, for example, have been shown to catalyze Friedel-Crafts C-acylation, providing a biological alternative to traditional Lewis acid-catalyzed methods. acs.org Furthermore, enzymes like aminoacylases are being explored for the synthesis of N-acyl-amino acids, moving away from harsh traditional methods like the Schotten-Baumann reaction which uses acyl chlorides and generates significant salt waste. nih.gov
Mechanochemistry involves conducting reactions in the solid state using mechanical force (e.g., ball milling), often eliminating the need for bulk solvents. This technique aligns with green chemistry principles by significantly reducing solvent waste. While still an emerging field for acyl halide chemistry, mechanochemical methods are being developed for various organic transformations and offer a promising avenue for the solvent-free synthesis of esters and amides from this compound.
This compound can be used in strategies for the regioselective acylation of molecules with multiple hydroxyl groups (polyols), such as carbohydrates or natural products. The selectivity of an acylation reaction can be controlled by several factors, including the steric hindrance of the acylating agent, the catalyst, the solvent, and the reaction temperature. nih.govnih.gov
Q & A
Basic: What are the common laboratory synthesis routes for diethoxyacetyl chloride, and how do reaction conditions influence yield?
Methodological Answer:
this compound is typically synthesized via acid chloride formation from diethoxyacetic acid, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O]. Reaction conditions (temperature, solvent, stoichiometry) critically affect yield and purity. For example, anhydrous conditions are essential to prevent hydrolysis, and controlled temperatures (0–25°C) minimize side reactions. Excess SOCl₂ may improve conversion but requires careful removal under vacuum .
Key Considerations:
- Solvent Choice: Use inert solvents (e.g., dichloromethane) to avoid nucleophilic interference.
- Workup: Quench excess reagent with dry ethanol or aqueous NaHCO₃, followed by distillation for purification.
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
this compound, like other acyl chlorides, is highly reactive with moisture and corrosive to tissues. Key safety measures include:
- Personal Protective Equipment (PPE): Acid-resistant gloves, goggles, and fume hood use .
- Storage: Under anhydrous conditions (e.g., sealed with molecular sieves) and away from bases or alcohols.
- Spill Management: Neutralize with sodium bicarbonate or inert adsorbents; avoid water to prevent exothermic hydrolysis .
Basic: How does the electronic effect of ethoxy groups influence the reactivity of this compound in nucleophilic acyl substitution?
Methodological Answer:
The ethoxy groups (-OCH₂CH₃) act as electron-donating substituents, reducing the electrophilicity of the carbonyl carbon compared to unsubstituted acetyl chloride. This decreases reactivity toward weaker nucleophiles (e.g., alcohols) but enhances selectivity in multi-step syntheses. Kinetic studies using NMR or IR spectroscopy can quantify reaction rates under varying conditions (e.g., solvent polarity, nucleophile strength) .
Experimental Design Tip:
- Compare reaction rates with chloroacetyl chloride (electron-withdrawing Cl) to isolate electronic effects.
Advanced: How can reaction parameters be optimized to minimize dimerization or oligomerization during this compound synthesis?
Methodological Answer:
Dimerization often occurs due to prolonged heating or excess acid catalyst. Optimization strategies include:
- Temperature Control: Maintain ≤25°C to suppress thermal side reactions.
- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) at low concentrations to accelerate acyl chloride formation without promoting oligomerization .
- In Situ Monitoring: Use FTIR or GC-MS to detect intermediates and adjust conditions dynamically .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
